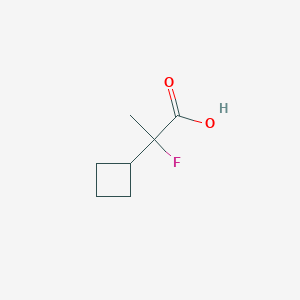![molecular formula C20H15F3N4O2S B3000356 N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251628-76-8](/img/structure/B3000356.png)
N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a derivative of [1,2,4]triazolo[4,3-a]pyridine sulfonamide, a class of compounds known for their potential biological activities. This particular derivative is not explicitly mentioned in the provided papers, but the papers do discuss various sulfonamide derivatives with potential antimalarial, anticonvulsant, antifungal, and antimicrobial activities .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,
Scientific Research Applications
Herbicidal Applications
This compound, along with similar N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, exhibits excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This finding is significant in the field of agriculture, particularly for controlling unwanted vegetation in crop production (Moran, 2003).
Potential in Antifungal and Insecticidal Activities
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, similar to the compound , has been synthesized and characterized. Some of these derivatives displayed good antifungal activities and insecticidal activity, indicating potential applications in agricultural pest control (Xu et al., 2017).
Anticancer Agent Research
Derivatives of [1,2,4]triazolo[4,3-a]pyridine, including the compound , have been studied for their potential as anticancer agents. These compounds have shown to have unique mechanisms of action, such as promoting tubulin polymerization in vitro without binding competitively with paclitaxel (Zhang et al., 2007).
Antimalarial Drug Discovery
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, similar to the compound , have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Some compounds in this series showed good antimalarial activity, suggesting potential in antimalarial drug discovery (Karpina et al., 2020).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-9-7-16(12-26(13)20)30(28,29)27(11-14-4-2-3-5-17(14)21)15-6-8-18(22)19(23)10-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJOCNABOVJIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

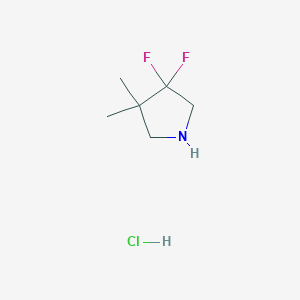


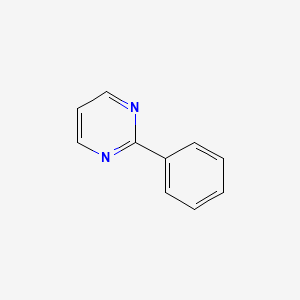
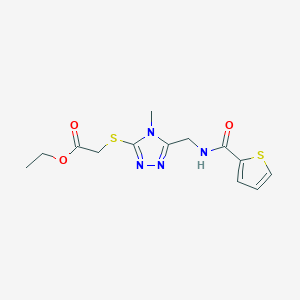

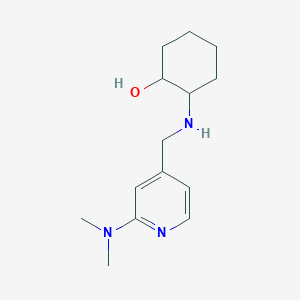
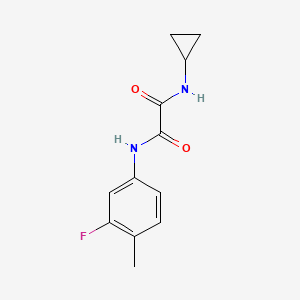

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)
